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Compound of Interest

Compound Name: 1-Chloro-2,2-dimethylpentane
Cat. No.: B13172872
Get Quote
\ J

CAS Number: 128399-41-7

This technical guide provides a comprehensive overview of 1-Chloro-2,2-dimethylpentane, a
halogenated alkane of interest to researchers, scientists, and professionals in drug
development. Due to the limited availability of direct experimental data for this specific
compound, this guide leverages established chemical principles and data from analogous
structures, particularly neopentyl halides, to provide a thorough understanding of its properties,
synthesis, and reactivity.

Physicochemical Properties

Quantitative data for 1-Chloro-2,2-dimethylpentane is primarily based on computational
models. These properties are summarized in the table below for easy reference and
comparison.
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Property Value Source

CAS Number 128399-41-7 ChemScene[1]
Molecular Formula C7H1sCl PubChem|[2]
Molecular Weight 134.65 g/mol PubChem|[2]
IUPAC Name 1-chloro-2,2-dimethylpentane PubChem[2]
Canonical SMILES CCcc(c)o)ccl PubChem|[2]
LogP (calculated) 3.4 PubChem[2]
Topological Polar Surface Area 0 A2 PubChem|[2]
Number of Rotatable Bonds 3 ChemScene[1]

Synthesis of 1-Chloro-2,2-dimethylpentane

While specific experimental protocols for the synthesis of 1-Chloro-2,2-dimethylpentane are
not readily available in the literature, two primary methods can be proposed based on the
synthesis of analogous neopenty! halides.

From 2,2-dimethylpentan-1-ol

The conversion of the corresponding primary alcohol, 2,2-dimethylpentan-1-ol, to the chloride
Is a plausible synthetic route. However, methods that proceed through a carbocation
intermediate (such as reaction with concentrated HCI) are likely to be unsuccessful due to the
high propensity of the initially formed primary carbocation to undergo a 1,2-hydride or 1,2-alkyl
shift to form a more stable tertiary carbocation. This would lead to a mixture of rearranged
isomeric chlorides instead of the desired product.

A more promising approach involves the use of reagents that favor an Sn2 mechanism and
minimize carbocation formation.

Experimental Protocol (Analogous to Neopentyl Chloride Synthesis):

A recommended method for converting neopentyl-type alcohols to chlorides without
rearrangement is the use of thionyl chloride (SOCIz) in the presence of a non-nucleophilic base
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like pyridine.[3]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser,
and a dropping funnel, place 2,2-dimethylpentan-1-ol and a suitable solvent such as diethyl
ether or dichloromethane. The apparatus should be protected from atmospheric moisture.

Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of thionyl chloride in
the same solvent from the dropping funnel. Pyridine may be added to the reaction mixture to
neutralize the HCI generated.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then gently reflux for a period to ensure complete reaction. The progress of the reaction can
be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled and then carefully poured into ice
water to quench any remaining thionyl chloride. The organic layer is separated, washed with
a dilute solution of sodium bicarbonate and then with brine, dried over an anhydrous salt
(e.g., MgSOa or Na2S0a4), and the solvent is removed under reduced pressure.

Purification: The crude product can be purified by fractional distillation to yield 1-Chloro-2,2-
dimethylpentane.

Free Radical Chlorination of 2,2-dimethylpentane

Another potential synthetic route is the free-radical chlorination of 2,2-dimethylpentane. This
method involves the reaction of the alkane with chlorine gas (Clz) under UV light or with a
radical initiator. While this method can produce the desired product, it typically results in a
mixture of monochlorinated isomers, as the chlorine radical can abstract any of the hydrogen

atoms in the starting material. The selectivity of free-radical chlorination is generally low.[4][5][6]

[7]
Experimental Protocol (General Procedure):

e Reaction Setup: A solution of 2,2-dimethylpentane in a suitable inert solvent (e.g., carbon
tetrachloride, although its use is now restricted) is placed in a reaction vessel equipped with
a gas inlet, a condenser, and a magnetic stirrer. The vessel should be made of a material
that is transparent to UV light if photochemical initiation is used.
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e Initiation: The reaction is initiated by irradiating the mixture with a UV lamp or by adding a
radical initiator such as azobisisobutyronitrile (AIBN) and heating.

e Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction is
typically exothermic and may require cooling to maintain a desired temperature.

e Monitoring: The reaction is monitored by gas chromatography (GC) to determine the
composition of the product mixture.

» Work-up and Purification: Once the desired level of conversion is reached, the excess
chlorine is removed, and the reaction mixture is washed to remove any HCI formed. The
resulting mixture of chlorinated alkanes is then separated by fractional distillation to isolate 1-
Chloro-2,2-dimethylpentane.

Predicted Spectroscopic Data

No experimental spectra for 1-Chloro-2,2-dimethylpentane have been published. However,
the expected spectral characteristics can be predicted based on its structure and data from
similar compounds.
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Spectroscopy Predicted Features

- A triplet corresponding to the terminal methyl
group (C5).- A multiplet for the methylene group
at C4.- A multiplet for the methylene group at

1H NMR _ _
C3.- A singlet for the two equivalent methyl
groups at C2.- A singlet for the methylene group

at C1, deshielded by the chlorine atom.

- Five distinct signals for the seven carbon

atoms, with the two methyl groups at C2 being
13C NMR equivalent. The carbon atom bonded to the

chlorine (C1) would be the most deshielded

among the sp?3 carbons.

- C-H stretching vibrations in the 2850-3000
cm~1 region.- C-H bending vibrations around
IR Spectroscopy 1365-1465 cm~1.- A characteristic C-Cl
stretching absorption in the fingerprint region,
typically between 600-800 cm~1.[1][8]

- Amolecular ion peak (M*) and an M+2 peak
with an approximate ratio of 3:1, characteristic
Mass Spectrometry of the presence of a single chlorine atom.[1]-
Fragmentation patterns would likely involve the
loss of a chlorine radical and cleavage of the

alkyl chain.

Reactivity and Potential Applications

1-Chloro-2,2-dimethylpentane is a primary alkyl halide. However, the carbon atom beta to the
chlorine is a quaternary carbon, which introduces significant steric hindrance. This structural
feature, characteristic of neopentyl-type halides, has a profound impact on its reactivity.

Nucleophilic Substitution Reactions

» Sn2 Reactions: Due to the bulky tert-butyl-like group adjacent to the carbon bearing the
chlorine atom, the backside attack required for an Sn2 reaction is severely hindered.[9]
Consequently, 1-Chloro-2,2-dimethylpentane is expected to be extremely unreactive
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towards Sn2 substitution. Reaction rates can be up to 100,000 times slower than for a simple
primary alkyl halide.[9]

e Snl Reactions: An Snl reaction would require the formation of a primary carbocation, which
is highly unstable and energetically unfavorable.[10] If forced under Sn1 conditions (e.qg.,
heating in a polar protic solvent), the reaction would likely be very slow and proceed with
rearrangement of the carbocation intermediate to a more stable tertiary carbocation via a
1,2-alkyl shift.[3]

Elimination Reactions

Given the low reactivity in substitution reactions, elimination reactions may be a more viable
pathway, especially in the presence of a strong, sterically hindered base. An E2 reaction with a
bulky base like potassium tert-butoxide would likely favor the formation of the Hofmann
product, 2,2-dimethylpent-1-ene, by abstracting a proton from the less sterically hindered C1
position.[11]

Grignard Reagent Formation

The formation of a Grignard reagent by reacting 1-Chloro-2,2-dimethylpentane with
magnesium metal is a plausible and useful reaction.[10] This would create a nucleophilic
carbon source that can be used in various carbon-carbon bond-forming reactions, overcoming
the inherent low reactivity of the starting halide in nucleophilic substitutions.

Visualizing Synthetic and Reaction Pathways

The following diagrams illustrate the logical relationships in the synthesis and reactivity of 1-
Chloro-2,2-dimethylpentane.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


http://www.organicmystery.com/HaloGroup/halo-group-question-1.php
http://www.afinitica.com/arnews/sites/default/files/techdocs/neopentyl%20alcoholSommer1954.pdf
https://www.askiitians.com/forums/11-grade-chemistry-others/the-best-method-to-prepare-neopentyl-chloride-is-25_493580.htm
https://orgosolver.com/reaction-library/alkyl-halides-reaction-guides/elimination-e2-hofmann
https://www.benchchem.com/product/b13172872/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-1-chloro-2-2-dimethylpentane
http://www.afinitica.com/arnews/sites/default/files/techdocs/neopentyl%20alcoholSommer1954.pdf
https://www.benchchem.com/product/b13172872/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-1-chloro-2-2-dimethylpentane
https://www.benchchem.com/product/b13172872/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-1-chloro-2-2-dimethylpentane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13172872?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

HCI
(SN1 with rearrangement) Rearranged Isomeric Chlorides
»
>

SOClz, Pyridine
(SN2-like)

actiona
Distillation

2,2-dimethylpentan-1-ol

1-Chloro-2,2-dimethylpentane

Clz, UV light

(Free Radical)

2,2-dimethylpentane Mixture of Monochloro Isomers

Click to download full resolution via product page

Caption: Synthetic pathways to 1-Chloro-2,2-dimethylpentane.
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Caption: Competing reaction pathways for 1-Chloro-2,2-dimethylpentane.

Conclusion

1-Chloro-2,2-dimethylpentane (CAS 128399-41-7) is a sterically hindered primary alkyl
halide. While direct experimental data on this compound is scarce, its chemical behavior can
be reliably predicted based on well-established principles of organic chemistry and data from
analogous neopentyl halides. Its synthesis is challenging due to potential carbocation
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rearrangements and lack of selectivity in free-radical reactions. The compound is expected to
be largely unreactive in standard nucleophilic substitution reactions but may undergo
elimination or form a Grignard reagent. This guide provides a foundational understanding for
researchers interested in the synthesis, reactivity, and potential applications of this and related
sterically encumbered molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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